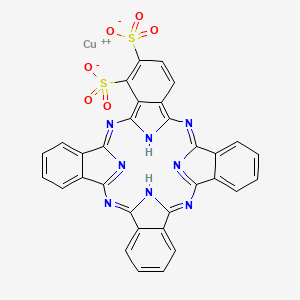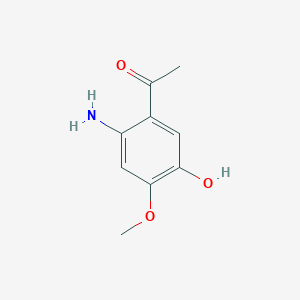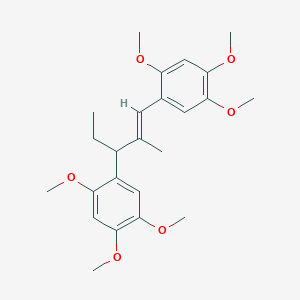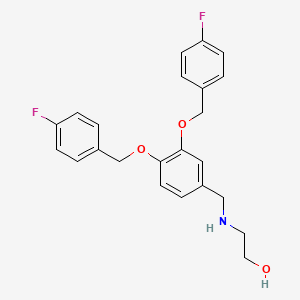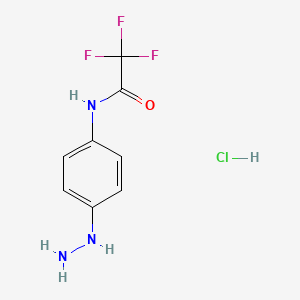
N1,N1,N6,N6-tetrakis(4-isopropylphenyl)pyrene-1,6-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1,N1,N6,N6-tetrakis(4-isopropylphenyl)pyrene-1,6-diamine is a complex organic compound with the molecular formula C52H52N2 and a molecular weight of 704.98 This compound is characterized by its unique structure, which includes a pyrene core substituted with four isopropylphenyl groups at the 1 and 6 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N1,N1,N6,N6-tetrakis(4-isopropylphenyl)pyrene-1,6-diamine typically involves the reaction of pyrene-1,6-diamine with 4-isopropylphenyl groups under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as purification and crystallization to ensure the compound meets the required standards for its intended applications .
Analyse Des Réactions Chimiques
Types of Reactions
N1,N1,N6,N6-tetrakis(4-isopropylphenyl)pyrene-1,6-diamine can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group in the compound with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxygenated derivatives, while reduction may produce hydrogenated derivatives. Substitution reactions can result in a variety of substituted pyrene derivatives .
Applications De Recherche Scientifique
N1,N1,N6,N6-tetrakis(4-isopropylphenyl)pyrene-1,6-diamine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological molecules and its effects on biological systems.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials and as a component in various industrial processes
Mécanisme D'action
The mechanism of action of N1,N1,N6,N6-tetrakis(4-isopropylphenyl)pyrene-1,6-diamine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain receptors or enzymes, thereby modulating their activity. This can lead to various biological effects, depending on the specific targets and pathways involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
N1,N1,N6,N6-tetrakis(4-tertiary-butylphenyl)pyrene-1,6-diamine: Similar structure but with tertiary-butyl groups instead of isopropyl groups.
1,6-diamine-N1,N1,N6,N6-4 (4-isopropyl) pyrene: Another similar compound with slight variations in the substituents.
Uniqueness
N1,N1,N6,N6-tetrakis(4-isopropylphenyl)pyrene-1,6-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. These properties make it particularly useful in certain applications where other similar compounds may not be as effective .
Propriétés
Formule moléculaire |
C52H52N2 |
|---|---|
Poids moléculaire |
705.0 g/mol |
Nom IUPAC |
1-N,1-N,6-N,6-N-tetrakis(4-propan-2-ylphenyl)pyrene-1,6-diamine |
InChI |
InChI=1S/C52H52N2/c1-33(2)37-9-21-43(22-10-37)53(44-23-11-38(12-24-44)34(3)4)49-31-19-41-18-30-48-50(32-20-42-17-29-47(49)51(41)52(42)48)54(45-25-13-39(14-26-45)35(5)6)46-27-15-40(16-28-46)36(7)8/h9-36H,1-8H3 |
Clé InChI |
AXQGZVANICBQBW-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=CC=C(C=C1)N(C2=CC=C(C=C2)C(C)C)C3=C4C=CC5=C6C4=C(C=CC6=C(C=C5)N(C7=CC=C(C=C7)C(C)C)C8=CC=C(C=C8)C(C)C)C=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




